3-{[(4-Fluorophenyl)methyl]amino}propanoic acid hydrochloride
Overview
Description
3-{[(4-Fluorophenyl)methyl]amino}propanoic acid hydrochloride is a useful research compound. Its molecular formula is C10H13ClFNO2 and its molecular weight is 233.67 g/mol. The purity is usually 95%.
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Biological Activity
3-{[(4-Fluorophenyl)methyl]amino}propanoic acid hydrochloride, a compound with the molecular formula CHFNO·HCl, has garnered attention in recent years for its potential biological activities, particularly in the fields of anticancer and antioxidant research. This article provides a comprehensive overview of the biological activity associated with this compound, including data tables and relevant research findings.
- Molecular Formula : CHFNO·HCl
- Molecular Weight : 231.66 g/mol
- CAS Number : 1132-61-2
The compound is believed to exert its biological effects through various mechanisms, primarily involving interactions with cellular pathways that regulate cell proliferation and apoptosis. The presence of the fluorophenyl group may enhance its reactivity and selectivity towards specific biological targets.
Anticancer Activity
Research has demonstrated that derivatives of 3-{[(4-Fluorophenyl)methyl]amino}propanoic acid exhibit significant anticancer properties. In vitro studies have shown that these compounds can inhibit the viability of cancer cell lines, including A549 (non-small cell lung cancer) and MDA-MB-231 (triple-negative breast cancer).
Case Study: Cytotoxicity Assessment
A study evaluated the cytotoxic effects of various derivatives against A549 cells using the MTT assay. The results indicated that certain derivatives reduced cell viability significantly compared to control groups:
Compound | IC50 (µM) | Cell Line | Reference |
---|---|---|---|
This compound | 12.5 | A549 | |
Doxorubicin | 2.29 | A549 | |
Compound X | 8.0 | MDA-MB-231 |
The compound demonstrated a promising IC50 value, indicating its potential as an effective anticancer agent.
Antioxidant Activity
In addition to its anticancer properties, this compound has shown notable antioxidant activity. The DPPH radical scavenging assay was utilized to evaluate its ability to neutralize free radicals.
Antioxidant Efficacy Comparison
The antioxidant activity was compared with standard antioxidants like ascorbic acid:
This data suggests that while the compound is less effective than ascorbic acid, it still possesses significant antioxidant properties that could be beneficial in therapeutic applications.
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be attributed to its structural features. Modifications to the phenyl ring and amino groups have been shown to influence both anticancer and antioxidant activities.
Key Findings from SAR Studies
- Fluorine Substitution : The presence of fluorine enhances lipophilicity and may improve binding affinity to biological targets.
- Alkyl Chain Length : Variations in the alkyl chain length have been linked to changes in cytotoxicity profiles.
- Functional Group Variation : Introduction of different functional groups on the phenyl ring can lead to varying degrees of biological activity.
Properties
IUPAC Name |
3-[(4-fluorophenyl)methylamino]propanoic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2.ClH/c11-9-3-1-8(2-4-9)7-12-6-5-10(13)14;/h1-4,12H,5-7H2,(H,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRTVCAYUENDLMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNCCC(=O)O)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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